5-Chloropentyl acetate
Overview
Description
5-Chloropentyl acetate is a chemical compound with the CAS Number: 20395-28-2 . It has a molecular weight of 164.63 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 5-Chloropentyl acetate is C7H13ClO2 . The InChI code is 1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 and the InChIKey is ZCYVIAZIVJNAMO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloropentyl acetate has a density of 1.0±0.1 g/cm3 . Its boiling point is 206.0±23.0 °C at 760 mmHg . The vapor pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol . The flash point is 85.0±18.1 °C . The index of refraction is 1.431 .Scientific Research Applications
Antimicrobial Applications
5-Chloropentyl acetate and similar compounds have been investigated for their potential in creating antimicrobial surfaces. For instance, Ethylene vinyl acetate (EVA) coated with chlorhexidine (CHX) hexametaphosphate nanoparticles (NPs) demonstrated significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. This research suggests potential for 5-Chloropentyl acetate derivatives in medical device coatings to prevent bacterial colonization and infection (Wood et al., 2014).
Chemical Synthesis and Derivatives
5-Chloropentyl acetate-related compounds have been synthesized and studied for various applications. For example, expanded scope of synthetic bacteriochlorins has been explored for their strong absorption in the near-infrared spectral region, indicating potential applications in photochemical studies (Krayer et al., 2010).
Polymer Research
In polymer science, the study of poly(beta-hydroxybutyrate) production and consumption by Paracoccus pantotrophus under dynamic substrate supply, which includes acetates as a component, highlights the role of such compounds in biopolymer research. This research provides insights into microbial behavior under varying conditions, which is crucial for advancements in biotechnology and wastewater treatment processes (van Aalst-van Leeuwen et al., 1997).
Dental Applications
In dental research, studies have explored the effects of acetates, such as ethyl acetate, on the repair strength of denture base resin. This suggests potential applications of 5-Chloropentyl acetate in dental materials, particularly in enhancing the repair process of dentures (Shimizu et al., 2006).
Biochemical Studies
The biochemical applications of acetate-related compounds have been extensive. For example, the study of acetylornithinase of Escherichia coli partially purified and characterized, where N-acetyl-ornithine (a compound similar to 5-Chloropentyl acetate) was used, helps in understanding specific biochemical pathways and enzymatic reactions (Vogel & Bonner, 1956).
Agricultural Research
In agriculture, the effects of acetylsalicylic acid on wheat under field conditions demonstrate the role of acetate derivatives in enhancing plant growth and yield. This could indicate potential applications of 5-Chloropentyl acetate in agricultural sciences, particularly in stress resistance and yield improvement in crops [(Matysiak et al., 2020)](https://consensus.app/papers/effect-foliar-applied-acetylsalicilic-acid-wheat-matysiak/f99b0188570856a5b8794334c5151e00/?utm_source=chatgpt).
Safety And Hazards
5-Chloropentyl acetate has been classified with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-chloropentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVIAZIVJNAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885131 | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropentyl acetate | |
CAS RN |
20395-28-2 | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20395-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloropentyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanol, 5-chloro-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-pentyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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